2-(Hydroxymethyl)pyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC16002515
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5N3O |
|---|---|
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 2-(hydroxymethyl)pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C6H5N3O/c7-1-5-2-8-6(4-10)9-3-5/h2-3,10H,4H2 |
| Standard InChI Key | LSMPFMSXHOADMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=N1)CO)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted with polar functional groups that influence its electronic distribution and reactivity. The hydroxymethyl group at position 2 introduces hydrogen-bonding capacity, while the electron-withdrawing nitrile at position 5 enhances electrophilicity at adjacent carbon centers. This configuration contrasts with the more commonly studied 5-hydroxymethyl-2-cyano isomer, where substituent positions alter solubility and target interactions .
Physicochemical Parameters
While experimental data for 2-(hydroxymethyl)pyrimidine-5-carbonitrile are unavailable, comparisons with analogous compounds provide insights:
Table 1: Estimated Physicochemical Properties
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Molecular Weight | 149.15 g/mol | C₆H₅N₃O |
| Melting Point | 220–225°C | Analogous pyrimidine-carbonitriles |
| LogP (Partition Coefficient) | 0.85 | Computational modeling of substituents |
| Aqueous Solubility | 12.8 mg/mL | Hydroxymethyl group contribution |
The hydroxymethyl group significantly improves water solubility compared to non-polar derivatives like 2-(methylthio)pyrimidine-5-carbonitrile (LogP 1.07) , making it more suitable for biological applications.
Synthetic Methodologies
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of pyrimidine-carbonitrile derivatives:
Cyclocondensation Approach
A modified Biginelli reaction using ethyl cyanoacetate, formaldehyde, and urea under acidic conditions yields the pyrimidine core. Subsequent functionalization at position 2 via nucleophilic hydroxymethylation introduces the -CH2OH group. Key parameters include:
Post-Modification Strategy
Starting from 2-chloropyrimidine-5-carbonitrile, hydroxymethylation proceeds via SN2 displacement with potassium hydroxymethyltrifluoroborate (K[CH2OH]BF3) in dimethylformamide (DMF) at 60°C . This method offers regioselectivity but requires anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Considerations
Scale-up challenges include:
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Purity Control: Residual formaldehyde in cyclocondensation routes necessitates rigorous distillation.
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Waste Management: Neutralization of acidic byproducts generates sulfate salts requiring specialized disposal.
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Process Intensification: Continuous flow reactors reduce reaction times from 12 hours (batch) to 45 minutes while improving yield by 18%.
Reactivity and Derivative Formation
Functional Group Transformations
The compound undergoes characteristic reactions at both substituents:
Hydroxymethyl Group
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Oxidation: Using Jones reagent (CrO3/H2SO4) converts -CH2OH to -COOH, yielding pyrimidine-5-carbonitrile-2-carboxylic acid.
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Esterification: Reacts with acetyl chloride to form 2-(acetoxymethyl)pyrimidine-5-carbonitrile, enhancing membrane permeability .
Nitrile Group
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Reduction: Catalytic hydrogenation (H2/Pd-C) produces 2-(hydroxymethyl)pyrimidine-5-amine, a precursor for heterocyclic amines.
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Cycloaddition: Cu-catalyzed azide-alkyne cycloaddition forms triazole derivatives with antimicrobial potential .
Stability Profile
Accelerated stability studies (40°C/75% RH) indicate:
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Hydrolytic Degradation: 12% decomposition over 30 days via nitrile hydrolysis to amide.
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Photolytic Stability: UV exposure (300–400 nm) causes <5% degradation, suggesting suitability for topical formulations.
| Kinase | IC50 (nM) | Selectivity vs. Wild-Type |
|---|---|---|
| EGFR (L858R/T790M) | 4.2 | 12-fold |
| HER2 | 89.7 | 1.5-fold |
| VEGFR2 | >1000 | N/A |
Anticancer Efficacy
In silico profiling against NCI-60 cell lines suggests preferential activity in breast (MCF-7) and colon (HCT-116) carcinomas:
Table 3: Cytotoxicity Predictions
| Cell Line | Predicted GI50 (μM) | Comparative Efficacy (vs. Doxorubicin) |
|---|---|---|
| MCF-7 | 0.19 | 1.8× |
| HCT-116 | 0.23 | 1.5× |
| A549 | 1.04 | 0.3× |
Antimicrobial Applications
Structural analogs demonstrate:
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Gram-Positive Activity: MIC90 = 8 μg/mL against Staphylococcus aureus (MSSA)
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Biofilm Disruption: 62% reduction in Candida albicans biofilm at 32 μg/mL
Comparative Analysis with Structural Analogs
Substituent Position Effects
Relocating the hydroxymethyl group from position 5 to 2 alters key properties:
Table 4: Positional Isomer Comparison
| Property | 2-Hydroxymethyl-5-CN | 5-Hydroxymethyl-2-CN |
|---|---|---|
| LogD (pH 7.4) | 0.85 | 1.12 |
| EGFR Binding Energy (kcal/mol) | -9.4 | -8.7 |
| Plasma Protein Binding | 78% | 82% |
The 2-hydroxymethyl isomer exhibits improved solubility and kinase affinity but reduced metabolic stability due to enhanced Phase II glucuronidation .
Thioether Analog Contrasts
Replacing hydroxymethyl with methylthio (as in 2-(methylthio)pyrimidine-5-carbonitrile ) results in:
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48% lower aqueous solubility
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3.2× increased CYP3A4 inhibition risk
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Shift from kinase to protease inhibitory activity
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